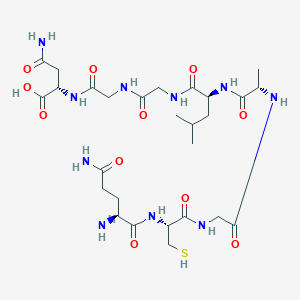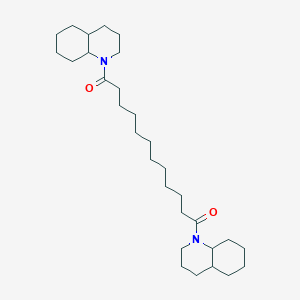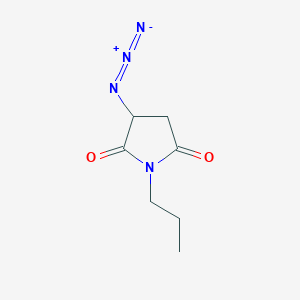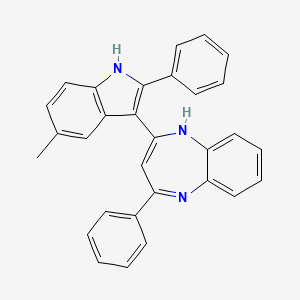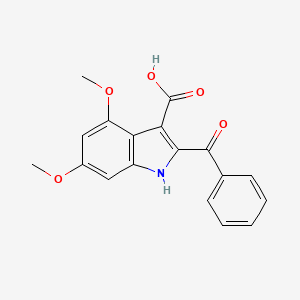![molecular formula C15H18N2O2 B12535932 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol CAS No. 651330-95-9](/img/structure/B12535932.png)
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol is an organic compound with the molecular formula C15H16N2O2 This compound is characterized by the presence of two pyridine rings attached to a propane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol typically involves the reaction of pyridine-2-carbaldehyde with propane-1,3-diol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The pyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol involves its interaction with molecular targets such as metal ions and enzymes. The pyridine rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the compound can act as an inhibitor of specific enzymes, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Di(2-pyridyl)propane-1,3-dione: This compound has a similar structure but with a dione functional group instead of diol.
2,2-Bis(bromomethyl)propane-1,3-diol: This compound contains bromine atoms instead of pyridine rings
Uniqueness
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol is unique due to its dual pyridine rings, which provide distinct coordination chemistry and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
651330-95-9 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2,2-bis(pyridin-2-ylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C15H18N2O2/c18-11-15(12-19,9-13-5-1-3-7-16-13)10-14-6-2-4-8-17-14/h1-8,18-19H,9-12H2 |
InChI-Schlüssel |
XKRUVJSTMVTCIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC(CC2=CC=CC=N2)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


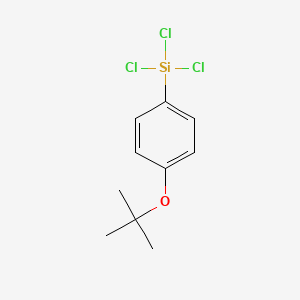
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
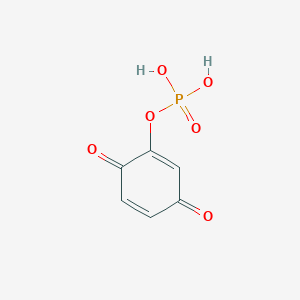

![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
